molecular formula C16H15BrClNO2 B2961068 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide CAS No. 1788559-16-9

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2961068
CAS No.: 1788559-16-9
M. Wt: 368.66
InChI Key: CVPZCKZRUQKIQJ-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide is a synthetically engineered small molecule that incorporates a benzamide core, a structure recognized for its significant potential in medicinal chemistry and biochemical research . The compound features a 2-bromobenzamide moiety linked via an amide bond to a complex amine side chain containing both 2-chlorophenyl and methoxyethyl functional groups. This specific molecular architecture is designed to explore structure-activity relationships in receptor binding studies. This benzamide derivative is of high interest in early-stage pharmacological research, particularly in the investigation of purinergic signaling pathways. Benzamide analogs have been identified as a privileged scaffold in the development of molecular inhibitors, with documented scientific interest in their interaction with specific receptor subtypes . Researchers utilize this compound primarily as a key intermediate in synthetic organic chemistry for constructing more complex molecules and as a tool compound for in vitro bioactivity screening. The compound is provided with comprehensive analytical characterization to ensure batch-to-batch consistency and molecular verification. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material using appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-21-15(12-7-3-5-9-14(12)18)10-19-16(20)11-6-2-4-8-13(11)17/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPZCKZRUQKIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride and 2-(2-chlorophenyl)-2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around room temperature or slightly elevated, to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: It may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related benzamides reveals critical insights into the role of substituents on physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide 2-Br (benzoyl), 2-Cl (phenyl), methoxyethyl chain ~360.65 (calculated) Potential bioactivity; steric hindrance effects
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide 5-Br, 2-Cl (benzoyl), 2-methoxyethyl chain 292.557 Crystallographic data available
4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide 4-Br (benzoyl), 2-Cl, 6-F (phenyl) 375.56 Intermediate in agrochemical synthesis
2-Chloro-N-(2-methylphenyl)benzamide 2-Cl (benzoyl), 2-CH₃ (phenyl) 245.70 Structural studies on amide conformation
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide 4-Br (benzoyl), benzimidazole-ethyl chain 344.21 Antimicrobial activity
  • Substituent Position and Reactivity: Bromine at the 2-position (target compound) vs. 4- or 5-position (e.g., ) alters electronic density and steric bulk, impacting metal-catalyzed reactions or binding to biological targets.

Crystallographic and Conformational Insights

  • X-ray studies on analogues (e.g., 5-bromo-2-chloro-N-(2-methoxyethyl)benzamide ) reveal planar benzamide cores and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). The target compound’s methoxyethyl chain may adopt specific torsional angles to minimize steric clashes.
  • SHELX software () is widely used for such analyses, ensuring accurate determination of bond lengths and angles.

Physical and Chemical Properties

  • Solubility and Stability : The methoxyethyl chain in the target compound likely improves solubility in polar solvents compared to alkyl or aryl chains (e.g., ).
  • Thermal Stability : Ortho-substituted bromine and chlorine may lower melting points relative to para-substituted derivatives due to reduced symmetry .

Key Research Findings and Data Tables

Table 1: Structural Parameters of Selected Benzamides

Compound Bond Length (C=O, Å) Dihedral Angle (Amide Plane, °) Crystallographic System Reference
4-Bromo-N-(2-nitrophenyl)benzamide 1.221 5.2 Monoclinic
5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide 1.215 8.7 Orthorhombic
2-Chloro-N-(2-methylphenyl)benzamide 1.230 12.4 Triclinic

Biological Activity

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromo substituent, a benzamide core, and a methoxyethyl side chain, which contribute to its biological properties. Its chemical formula is C14H12BrClNO2C_{14}H_{12}BrClNO_2 with a molecular weight of 323.7 g/mol .

The biological activity of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in critical cellular processes, potentially leading to effects such as:

  • Antimicrobial activity : The compound may exhibit inhibitory effects on bacterial growth through enzyme inhibition.
  • Anticancer properties : Preliminary studies suggest it may induce cell cycle arrest and apoptosis in cancer cell lines .

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can achieve minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against various bacterial strains .

CompoundMIC (μg/mL)Target Bacteria
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamideTBDTBD
Biphenyl-benzamide derivative0.016B. subtilis
Benzamide derivatives<6.5Molt-3 leukemia cells

Cytotoxicity

The cytotoxic effects of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide have been evaluated against various cancer cell lines. Similar benzamide compounds have shown potent cytotoxicity with IC50 values under 6.5 µM in leukemia cell lines .

Cell LineIC50 (μM)Reference
Molt-3 leukemia cells<6.5
MDA-MB-231 (breast cancer)TBDTBD

Case Studies

  • Anticancer Activity : A study demonstrated that compounds with similar structures induced apoptosis in MDA-MB-231 cells, suggesting that the mechanism may involve disruption of cellular signaling pathways leading to cell death .
  • ER Stress Protection : Research on related benzamide analogs indicated protective effects against endoplasmic reticulum stress in pancreatic β-cells, highlighting the potential for developing diabetes treatments based on structural modifications .

Q & A

Q. What are the key structural features of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide, and how do they influence reactivity?

Q. What synthetic routes are recommended for preparing this compound?

A common approach involves coupling 2-bromobenzoic acid derivatives with 2-(2-chlorophenyl)-2-methoxyethylamine using coupling agents like EDCI or DCC in dichloromethane under reflux. Reaction optimization (e.g., temperature, solvent, catalyst) is critical for yield improvement, as demonstrated in analogous benzamide syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions and purity. For example, aromatic protons in similar benzamides appear at δ 7.0–8.5 ppm .
  • IR Spectroscopy : To identify amide C=O stretches (~1650 cm⁻¹) and O–CH3 vibrations (~2850 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and hydrogen-bonding networks. For example, in N-(2-methylphenyl)benzamide derivatives, the amide group adopts a planar conformation, stabilizing crystal packing via N–H···O interactions . Synchrotron radiation may enhance resolution for halogen-heavy structures .

Q. What computational methods predict physicochemical properties and reactivity?

  • DFT Calculations : To model electron density distributions and substituent effects on reaction sites.
  • Molecular Dynamics (MD) : Simulates solvation behavior and membrane permeability. Tools like ACD/Labs Percepta predict logP, pKa, and solubility, validated against experimental data for brominated amides .

Q. How can reaction conditions minimize by-products in halogenated benzamide synthesis?

  • Catalyst Screening : Pd/C or CuI for selective coupling .
  • Solvent Optimization : Polar aprotic solvents (DMF, CH₂Cl₂) improve reagent solubility .
  • Temperature Control : Lower temperatures reduce side reactions (e.g., hydrolysis) .

Q. What strategies address low yields in the amidation step?

  • Coupling Reagents : HATU or PyBOP enhance activation efficiency vs. traditional EDCI .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates the product .

Q. How do bromine and chlorine substituents affect biological activity?

Halogens increase lipophilicity, enhancing membrane penetration. In Trypanosoma brucei inhibitors, chloro groups improve target binding affinity, while bromine extends half-life via steric bulk . Activity correlations are tested via enzyme inhibition assays (IC50) and molecular docking .

Methodological Challenges

Q. What analytical challenges arise in polymorph identification, and how are they resolved?

Polymorphs may exhibit distinct melting points and dissolution rates. Techniques include:

  • DSC/TGA : Thermal stability analysis.
  • PXRD : Differentiates crystal phases .
  • Raman Spectroscopy : Detects subtle conformational differences .

Q. How are structure-activity relationships (SAR) systematically studied for this compound?

  • Analog Synthesis : Vary substituents (e.g., replacing Br with Cl or CF₃) .
  • Biological Assays : Test cytotoxicity (MTT assay) and target inhibition (kinase profiling) .
  • QSAR Modeling : Correlates electronic parameters (Hammett constants) with activity .

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